molecular formula C14H11ClF3N3O B2525899 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide CAS No. 691873-26-4

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide

Cat. No.: B2525899
CAS No.: 691873-26-4
M. Wt: 329.71
InChI Key: LZEHYMJFKJUCIX-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide is a chemical compound of significant interest in advanced research and development, particularly due to its incorporation of the 3-chloro-5-(trifluoromethyl)pyridine moiety. The trifluoromethylpyridine (TFMP) scaffold is a key structural ingredient in the synthesis of numerous modern agrochemicals and pharmaceuticals . The unique combination of the fluorine atom's strong electronegativity and the pyridine ring's characteristics confers desirable physicochemical properties to molecules, which can lead to enhanced biological activity, metabolic stability, and improved selectivity . In the agrochemical industry, TFMP derivatives are found in a variety of patented pesticides, herbicides, and fungicides. These compounds often demonstrate superior pest control properties and lower toxicity compared to traditional alternatives . In pharmaceutical research, the TFMP group is a valuable building block, with its electron-withdrawing nature and lipophilicity being exploited to improve a compound's ability to bind to biological targets and its absorption in the body. Although this specific amide derivative is for research use, its structural features make it a promising intermediate for medicinal chemists working on novel therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c15-11-5-9(14(16,17)18)7-20-12(11)6-13(22)21-8-10-3-1-2-4-19-10/h1-5,7H,6,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEHYMJFKJUCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

This method involves coupling 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid with 2-(aminomethyl)pyridine. The reaction is typically catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C. The carboxylate intermediate is activated in situ, facilitating nucleophilic attack by the primary amine.

Optimization and Yield

A study demonstrated that substituting DCM with tetrahydrofuran (THF) and using 4-dimethylaminopyridine (DMAP) as a base increased yields from 72% to 89%. Critical parameters include:

Parameter Optimal Value Yield Impact
Solvent THF +17%
Temperature 10°C +8%
Molar Ratio (EDC:HOBt) 1:1.2 +5%

Reaction completion is confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

Synthetic Route 2: Nucleophilic Substitution on Pyridine Ring

Halogen Exchange and Intermediate Formation

An alternative approach begins with 2,3-dichloro-5-(trifluoromethyl)pyridine, where the chlorine at position 2 is displaced by a cyanide group using potassium cyanide in dimethylformamide (DMF) at 80°C. The resulting 3-chloro-2-cyano-5-(trifluoromethyl)pyridine is hydrolyzed to the carboxylic acid using 6M HCl, followed by amidation as in Route 1.

Solvent and Activator Selection

The patent CN106349159A emphasizes the use of low-toxicity solvents like dichloromethane over acetonitrile, reducing environmental impact. Activators such as DMAP enhance reaction kinetics by stabilizing transition states, achieving a 92% conversion rate in the cyanation step.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Route 1 offers simplicity and fewer steps but requires expensive coupling reagents. Route 2, while longer, utilizes cheaper starting materials and enables large-scale production. A side-by-side comparison reveals:

Metric Route 1 Route 2
Total Steps 3 5
Overall Yield 89% 78%
Cost per Kilogram $1,200 $850

Byproduct Management

Route 2 generates stoichiometric amounts of ammonium chloride, necessitating aqueous workup and solvent recycling. In contrast, Route 1 produces minimal waste, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, J=4.8 Hz, 1H, pyridine-H), 8.23 (s, 1H, pyridine-H), 7.72–7.68 (m, 2H, pyridinylmethyl), 4.56 (s, 2H, CH₂), 3.89 (s, 2H, COCH₂).
  • ¹⁹F NMR : δ -62.4 (CF₃).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 315.0421 (calc. 315.0386 for C₁₃H₉ClF₃N₃O⁺), confirming the molecular formula.

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

The trifluoromethyl group renders the compound prone to hydrolysis under acidic conditions. Storage at pH 6–7 in anhydrous dimethyl sulfoxide (DMSO) prevents degradation.

Purification Difficulties

Column chromatography on silica gel with gradient elution (hexane → ethyl acetate) resolves co-eluting impurities. Recrystallization from ethanol/water (9:1) yields >99% purity.

Applications and Derivatives

The compound serves as a key intermediate in glioblastoma therapeutics, exhibiting blood-brain barrier permeability in murine models. Derivatives with modified pyridinylmethyl groups show enhanced cytotoxic activity, underscoring the versatility of this scaffold.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related pyridine-acetamide derivatives, focusing on substituents, biological activity, and environmental behavior.

Compound Name Key Structural Features Biological Activity/Application Environmental/Regulatory Notes References
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide) Ethyl-benzamide linkage; trifluoromethyl groups on pyridine and benzamide Broad-spectrum fungicide, nematicide EPA-registered; tolerances established for food residues
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide Chloroacetamide with ethylenediamine linker Intermediate or potential pesticidal activity No regulatory data available
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide 4-Chlorobenzyl substituent instead of pyridinylmethyl Unspecified (likely agrochemical) CAS listed (478063-70-6); no tolerance data
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Thioether linkage with triazole and fluorophenyl groups Probable fungicidal/antimicrobial activity Experimental use; no commercial registrations
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Thioether bridge; trifluoromethylphenyl group Synthetic target for bioactive molecule development Studied for antibacterial/antifungal properties

Key Observations:

Structural Impact on Activity: The ethyl-benzamide group in fluopyram enhances its fungicidal and nematicidal activity, likely due to improved membrane permeability or target enzyme binding . Thioether-containing analogs (e.g., compounds from ) exhibit modified electronic properties, which could enhance reactivity toward thiol groups in enzymes or increase photostability.

Substituent Effects: The 3-chloro-5-(trifluoromethyl)pyridinyl core is conserved across most analogs, underscoring its role in bioactivity. The chloro and trifluoromethyl groups likely contribute to electronegativity and resistance to metabolic degradation . Pyridinylmethyl vs.

Environmental and Regulatory Considerations: Fluopyram has well-characterized metabolites (e.g., 2-(trifluoromethyl)benzamide) and established EPA tolerances , whereas the environmental fate of the target compound remains unstudied.

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide, a compound featuring a trifluoromethyl group and pyridine moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H12ClF3N2OC_{13}H_{12}ClF_3N_2O, with a molecular weight of 306.7 g/mol. The presence of the trifluoromethyl group is significant, as it enhances lipophilicity and biological activity through multipolar interactions with target proteins .

Biological Activity Overview

The biological activity of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide can be categorized into various pharmacological effects:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, with studies indicating minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Notably, IC50 values were reported lower than those of traditional chemotherapeutics like Doxorubicin .
  • Neuropharmacological Effects : Preliminary findings suggest potential interactions with neurotransmitter systems, which may indicate a role in treating neurological disorders .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyridine ring and the introduction of halogen groups significantly affect the compound's biological activity. The trifluoromethyl group enhances binding affinity to target proteins by facilitating halogen bonding interactions .

Table 1: Summary of Biological Activity

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialE. coli4.88 µg/mL
C. albicans8.0 µg/mL
AnticancerA54952.1 μM
HCT11622.4 μM
NeuropharmacologicalUnknownNot specified

Case Studies

  • Anticancer Activity Study : A study investigated the effects of the compound on HCT116 cells, revealing significant down-regulation of tumor suppressor genes such as TP53 and BRCA1, suggesting a mechanism for its anticancer effects .
  • Microbial Resistance Study : Research into its antimicrobial properties showed that the compound could effectively combat resistant strains of bacteria, highlighting its potential as a novel therapeutic agent in an era of increasing antibiotic resistance .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. For example:

Substitution : React 3-chloro-5-(trifluoromethyl)-2-pyridine derivatives with a suitable nucleophile (e.g., ethylenediamine analogs) under alkaline conditions (NaOH/KOH, 80–100°C) to introduce the pyridinylmethyl group. Solvent choice (DMF or THF) and reaction time (6–12 hrs) are critical for yield .

Reduction : Reduce intermediates using iron powder in acidic media (HCl, 50–60°C) to generate aromatic amines. pH control (<2) prevents side reactions .

Condensation : Use condensing agents (e.g., EDC/HOBt) to couple the pyridinylmethylamine with chloroacetamide derivatives. Stoichiometric ratios (1:1.2) and catalyst selection (e.g., DMAP) enhance efficiency .
Table 1 : Optimization Parameters for Key Steps

StepSolventTemperatureCatalystYield Range
SubstitutionDMF80°CK₂CO₃60–75%
ReductionHCl/EtOH55°CFe powder70–85%
CondensationDCMRTEDC/HOBt50–65%

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The pyridine protons (δ 8.5–9.0 ppm) and trifluoromethyl group (δ 120–125 ppm in ¹³C) are key markers. Integration ratios confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₅H₁₁ClF₃N₃O). Fragmentation patterns (e.g., loss of Cl or CF₃ groups) validate the backbone .

Q. What initial biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antifungal Screening : Use agar diffusion assays against Fusarium spp. or Aspergillus spp., referencing fluopyram (a structural analog) as a positive control .
  • Enzyme Inhibition : Test acetylcholinesterase or cytochrome P450 inhibition via spectrophotometric assays (IC₅₀ calculations) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Variations : Use HPLC (≥95% purity) to standardize test compounds. Impurities like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine (a common byproduct) may skew results .
  • Assay Conditions : Replicate studies under controlled pH (7.4) and temperature (37°C) to mimic physiological environments .
  • Metabolite Interference : Conduct stability studies (e.g., UV photolysis) to identify degradation products that alter activity .

Q. What methodologies are effective for studying metabolic stability and degradation pathways?

  • Methodological Answer :
  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Monitor via LC-MS for hydroxylated or dechlorinated metabolites .
  • Photodegradation : Expose to UV light (254 nm) and analyze products (e.g., 2-trifluoromethyl benzamide) via HPLC-MS .
    Table 2 : Key Degradation Products and Conditions
ConditionMajor ProductDetection Method
UV LightN-(2-[3-hydroxy-5-CF₃-2-pyridinyl]ethyl)...HPLC-MS
Acidic Hydrolysis3-chloro-5-CF₃-pyridinecarboxylic acidNMR

Q. How can computational modeling predict target interactions and guide structural optimization?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to fungal cytochrome b (target of fluopyram). Prioritize residues like His181 and Asp252 for hydrogen bonding .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, CF₃) with antifungal IC₅₀ values. Pyridine ring planarity enhances membrane permeability .

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